molecular formula C17H17N5O6 B11293583 dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate

dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate

Cat. No.: B11293583
M. Wt: 387.3 g/mol
InChI Key: VIGFKRKTPDCQFM-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate is a complex organic compound that features a unique structure combining an imidazole ring with a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate typically involves multiple steps, starting with the preparation of the imidazole and triazole rings. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and acyl chlorides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate is unique due to its combination of an imidazole and triazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug development and other scientific research applications .

Properties

Molecular Formula

C17H17N5O6

Molecular Weight

387.3 g/mol

IUPAC Name

dimethyl 5-[[2-(2-methyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H17N5O6/c1-8-18-17-20-14(24)12(22(17)21-8)7-13(23)19-11-5-9(15(25)27-2)4-10(6-11)16(26)28-3/h4-6,12H,7H2,1-3H3,(H,19,23)(H,18,20,21,24)

InChI Key

VIGFKRKTPDCQFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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